molecular formula C14H13N5O2 B5814855 2-[(4,8-dimethyl-2-quinazolinyl)amino]-4,6-pyrimidinediol

2-[(4,8-dimethyl-2-quinazolinyl)amino]-4,6-pyrimidinediol

Cat. No. B5814855
M. Wt: 283.29 g/mol
InChI Key: UAQVPGWPOALIJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,8-dimethyl-2-quinazolinyl)amino]-4,6-pyrimidinediol is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-[(4,8-dimethyl-2-quinazolinyl)amino]-4,6-pyrimidinediol is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. It has also been proposed that the compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, the compound has been shown to have antioxidant activity and to inhibit the growth of bacteria and fungi. It has also been suggested that the compound may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(4,8-dimethyl-2-quinazolinyl)amino]-4,6-pyrimidinediol is its potential as a lead compound for the development of new drugs. Its diverse range of biological activities makes it an attractive target for drug discovery. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 2-[(4,8-dimethyl-2-quinazolinyl)amino]-4,6-pyrimidinediol. One area of interest is the development of analogs with improved solubility and potency. Another area of research is the investigation of the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the compound's mechanism of action and to explore its potential in other areas of medicine and biology.
Conclusion:
In conclusion, this compound is a promising compound with a range of potential applications in medicine and biology. Its diverse range of biological activities and potential as a lead compound make it an attractive target for drug discovery. Further research is needed to fully understand the compound's mechanism of action and to explore its potential in various fields.

Synthesis Methods

The synthesis of 2-[(4,8-dimethyl-2-quinazolinyl)amino]-4,6-pyrimidinediol involves the reaction of 2-aminopyrimidine with 4,8-dimethyl-2-chloroquinazoline in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to yield the desired compound. The synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

2-[(4,8-dimethyl-2-quinazolinyl)amino]-4,6-pyrimidinediol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been studied for its potential use as an anti-inflammatory agent and in the treatment of neurodegenerative diseases.

properties

IUPAC Name

2-[(4,8-dimethylquinazolin-2-yl)amino]-4-hydroxy-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-7-4-3-5-9-8(2)15-13(18-12(7)9)19-14-16-10(20)6-11(21)17-14/h3-6H,1-2H3,(H3,15,16,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQVPGWPOALIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC(=CC(=O)N3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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